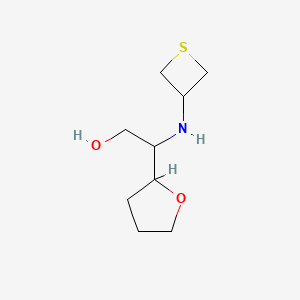
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol is a complex organic compound that features both tetrahydrofuran and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol likely involves multiple steps, including the formation of the tetrahydrofuran and thietane rings, followed by their coupling. Typical reaction conditions might include:
Formation of Tetrahydrofuran Ring: This can be achieved through the acid-catalyzed cyclization of 1,4-butanediol.
Formation of Thietane Ring: This might involve the reaction of a suitable thiol with an epoxide under basic conditions.
Coupling Reaction: The final step could involve the nucleophilic substitution of a halogenated ethan-1-ol derivative with the thietane ring.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions might include the use of alkyl halides and a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce a secondary alcohol.
Scientific Research Applications
2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the synthesis of polymers or other materials with specialized properties.
Mechanism of Action
The mechanism of action for 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrofuran-2-yl)ethanol: Lacks the thietane ring but shares the tetrahydrofuran moiety.
2-(Thietan-3-ylamino)ethanol: Contains the thietane ring but lacks the tetrahydrofuran moiety.
Uniqueness
The combination of both tetrahydrofuran and thietane rings in 2-(Tetrahydrofuran-2-yl)-2-(thietan-3-ylamino)ethan-1-ol makes it unique
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-2-(thietan-3-ylamino)ethanol |
InChI |
InChI=1S/C9H17NO2S/c11-4-8(9-2-1-3-12-9)10-7-5-13-6-7/h7-11H,1-6H2 |
InChI Key |
BGBTVJKPZNBCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(CO)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


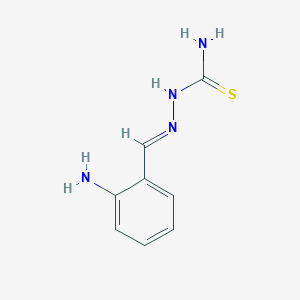

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-1H-[1,2,3]triazolo[4,5-C]pyridin-1-YL)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B13026754.png)
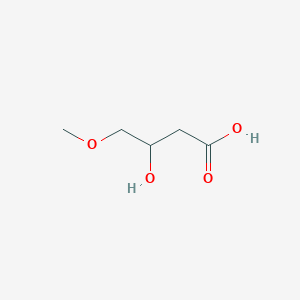


![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine hcl](/img/structure/B13026771.png)
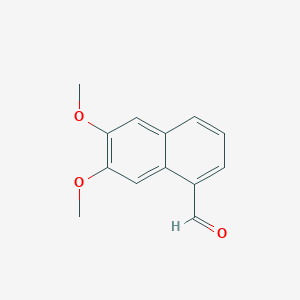
![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)

![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)

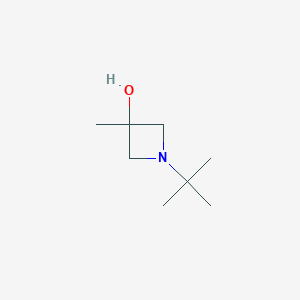
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13026816.png)
